molecular formula C10H11NO3S3 B14145046 Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate CAS No. 88766-59-0

Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate

Cat. No.: B14145046
CAS No.: 88766-59-0
M. Wt: 289.4 g/mol
InChI Key: NJBGWCHTGIFNQK-UHFFFAOYSA-N
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Description

Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a carbamoyl group, a trisulfane linkage, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methyl phenylcarbamate with sulfur to form the trisulfane linkage. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the trisulfane linkage, yielding simpler sulfur-containing compounds.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamoyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trisulfane linkage can yield sulfoxides, while reduction can produce thiols or disulfides.

Scientific Research Applications

Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its unique chemical properties.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trisulfane linkage can form covalent bonds with thiol groups in proteins, leading to modifications that affect their function. This interaction can disrupt normal cellular processes, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Methyl [methyl(phenyl)carbamoyl]disulfane-1-carboxylate: Similar structure but with a disulfane linkage instead of trisulfane.

    Phenylcarbamoyl trisulfane: Lacks the methyl and carboxylate groups, making it less complex.

    Methyl [methyl(phenyl)carbamoyl]monosulfane-1-carboxylate: Contains only one sulfur atom in the linkage.

Uniqueness

Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate is unique due to its trisulfane linkage, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

88766-59-0

Molecular Formula

C10H11NO3S3

Molecular Weight

289.4 g/mol

IUPAC Name

methyl [[methyl(phenyl)carbamoyl]trisulfanyl]formate

InChI

InChI=1S/C10H11NO3S3/c1-11(8-6-4-3-5-7-8)9(12)15-17-16-10(13)14-2/h3-7H,1-2H3

InChI Key

NJBGWCHTGIFNQK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)SSSC(=O)OC

Origin of Product

United States

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